![molecular formula C22H20N2O B2453083 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole CAS No. 380575-07-5](/img/structure/B2453083.png)
2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole
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Description
2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various applications, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown promising results in various studies, and its potential for future research is immense.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study delved into the synthesis and characterization of 1H-benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole. This compound was obtained through acidic condensation and further reacted to produce various derivatives. These derivatives were evaluated for antimicrobial activity, showing effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Pharmacological Screening
Another study synthesized derivatives of 2-(phenoxymethyl)-1H-benzimidazol-1-yl through a series of steps and screened them for anticonvulsant activity. The findings suggest potential therapeutic applications of these derivatives (M. Shaharyar et al., 2016).
Photo-Physical Characteristics
Research on the synthesis and photo-physical properties of 2-substituted benzimidazole derivatives has been conducted. These studies examined the effects of solvent polarity on absorption-emission properties, contributing to the understanding of these compounds' photophysical behavior (Vikas Padalkar et al., 2011).
DNA Binding and Cytotoxicity
A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized, demonstrating DNA binding capabilities and cytotoxic effects against various cancer cell lines. This indicates the potential for developing novel anticancer agents (Anup Paul et al., 2015).
Synthesis and Biological Activity
Studies have also focused on the synthesis of monocarboxylic/biscarboxylic-functionalized benzimidazole derivatives, exploring their potential in plant growth regulation, antibacterial, and antifungal activities (Wei Taibao, 2013).
properties
IUPAC Name |
2-(phenoxymethyl)-1-(1-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17(18-10-4-2-5-11-18)24-21-15-9-8-14-20(21)23-22(24)16-25-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGZNQUGWDODBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-1-(1-phenylethyl)benzimidazole |
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